molecular formula C9H7BrClN3O2 B13970410 Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13970410
M. Wt: 304.53 g/mol
InChI Key: GYMPAPSMKRAWGU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyrazine derivative with ethyl bromoacetate in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation might involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of bromine and chlorine atoms, which can enhance its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-6(10)14-4-3-12-7(11)8(14)13-5/h3-4H,2H2,1H3

InChI Key

GYMPAPSMKRAWGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CN=C(C2=N1)Cl)Br

Origin of Product

United States

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